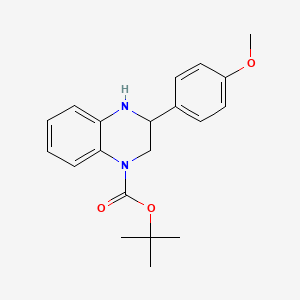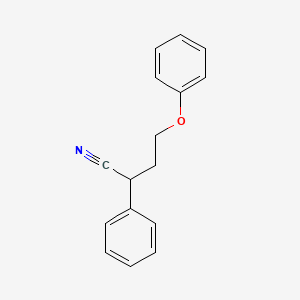
4-Phenoxy-2-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxy-2-phenylbutanenitrile (4-PBP) is an organic compound that has been used in a wide range of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in both water and organic solvents. 4-PBP is derived from the phenoxy group and the phenylbutanenitrile group. It has been used in a variety of scientific research fields, such as biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-PBP.
Aplicaciones Científicas De Investigación
4-Phenoxy-2-phenylbutanenitrile has been used in a variety of scientific research fields, such as biochemistry and physiology. It has been used in studies of enzyme inhibition, protein-protein interactions, and receptor-ligand interactions. In addition, this compound has been used in studies of drug metabolism, drug transport, and drug-drug interactions. It has also been used in studies of cell signaling pathways and in the development of new drugs.
Mecanismo De Acción
Mode of Action
This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Phenoxy-2-phenylbutanenitrile in lab experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for researchers. Second, it is soluble in both water and organic solvents, making it easy to work with in the lab. Third, it has a high yield in the reaction used to synthesize it, making it a reliable source of the compound.
However, there are some limitations to the use of this compound in lab experiments. First, it is not completely understood how this compound works, so its effects on certain processes may be unpredictable. Second, it can have side effects, such as nausea and dizziness, when taken in large doses. Finally, it is not approved for use in humans, so it should only be used in laboratory settings.
Direcciones Futuras
There are a number of potential future directions for 4-Phenoxy-2-phenylbutanenitrile research. First, more studies could be conducted to better understand its mechanism of action. Second, studies could be conducted to investigate its effects on different cell signaling pathways. Third, studies could be conducted to investigate its effects on drug metabolism and drug-drug interactions. Fourth, studies could be conducted to investigate its potential therapeutic applications. Finally, studies could be conducted to investigate its potential as a biomarker for certain diseases.
Métodos De Síntesis
4-Phenoxy-2-phenylbutanenitrile can be synthesized by a reaction between 4-methoxybenzaldehyde and 2-phenylbutyronitrile. This reaction is catalyzed by a base such as potassium carbonate and is carried out in an aprotic solvent such as dimethylformamide. The reaction produces this compound as the main product, along with a small amount of by-products. The yield of the reaction is typically high, in the range of 80-90%.
Safety and Hazards
Propiedades
IUPAC Name |
4-phenoxy-2-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c17-13-15(14-7-3-1-4-8-14)11-12-18-16-9-5-2-6-10-16/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZLFAFXJTMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


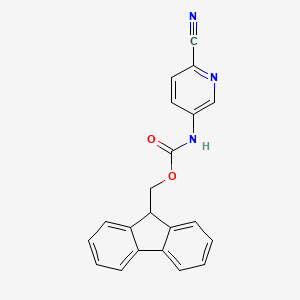


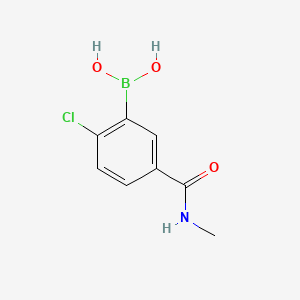
![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
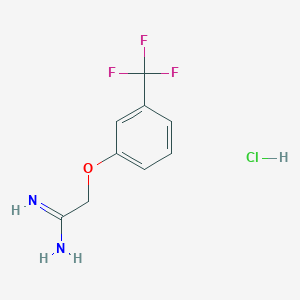
![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)
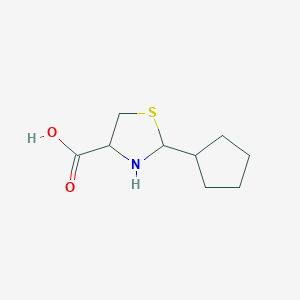

![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)
![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)
